3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-dimethoxy-N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide
- 3,4-dimethoxy-N-(2-hydroxy-5-nitrophenyl)benzamide
- 3,4-dimethoxy-N-(2-chloro-5-nitrophenyl)benzamide
Uniqueness
3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-13-7-5-11(18(20)21)9-12(13)17-16(19)10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNBLNDZKYXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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